pKa of 3.28 for 2-(Bromomethyl)aniline vs. 4.08 and 4.24 for Meta and Para Isomers
2-(Bromomethyl)aniline exhibits a predicted pKa of 3.28±0.10, substantially lower than its meta (4.08±0.10) and para (4.24±0.10) isomers . The ortho-substitution reduces basicity by ~0.8–0.96 log units, significantly affecting ionization state at pH ranges relevant to biological and reaction media . This lower pKa may favor neutral amine forms under mildly acidic conditions, impacting solubility, permeability, and nucleophilicity.
| Evidence Dimension | Acid dissociation constant (pKa) of the anilinium ion |
|---|---|
| Target Compound Data | 3.28 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-(Bromomethyl)aniline: 4.08 ± 0.10; 4-(Bromomethyl)aniline: 4.24 ± 0.10 |
| Quantified Difference | ΔpKa = -0.80 (meta) and -0.96 (para) |
| Conditions | Predicted values from ACD/Labs or similar computational models |
Why This Matters
Selecting the correct isomer is critical for reproducibility in assays where protonation state influences binding, solubility, or reactivity.
